(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Notum inhibition Wnt signaling Fragment-based drug discovery

Procure the chirally pure (3S)-enantiomer (CAS 1086374-97-1)—not the racemate—for unambiguous Notum carboxylesterase inhibition studies. This 4-CF₃-phenylpyrrolidine-3-carboxylic acid fragment delivers IC₅₀ 50 µM against Notum, with the (3S) configuration providing 2.5-fold greater potency versus the (3R) variant. The para-CF₃ substituent confers a distinct electronic profile differing 4.5-fold from 3-CF₃ and 2.6-fold from 4-Cl analogs. Conforms to fragment library criteria (MW 259 Da, clogP ~2.5–2.8, TPSA ≤ 90 Ų). Ideal for co-crystallography (cf. PDB: 6YV2), fragment-based drug discovery targeting Wnt signaling, and chiral peptidomimetic synthesis.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22 g/mol
CAS No. 1086374-97-1
Cat. No. B1386496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
CAS1086374-97-1
Molecular FormulaC12H12F3NO2
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)9-1-3-10(4-2-9)16-6-5-8(7-16)11(17)18/h1-4,8H,5-7H2,(H,17,18)/t8-/m0/s1
InChIKeyFPZPMWPWUUKLAI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1086374-97-1): Chiral Building Block for Notum Inhibitor Discovery


(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1086374-97-1) is a chiral, non-racemic pyrrolidine-3-carboxylic acid derivative bearing a 4-trifluoromethylphenyl substituent at the N1-position. With molecular formula C₁₂H₁₂F₃NO₂ and molecular weight 259.23 g·mol⁻¹, it belongs to the 1-phenylpyrrolidine-3-carboxylic acid fragment class [1]. This compound has been identified as an inhibitor of the carboxylesterase Notum, a negative regulator of Wnt signalling, with an IC₅₀ of 50 ± 3.8 µM for the racemate in a biochemical assay [2]. Its defined (3S) stereochemistry distinguishes it from racemic and (3R) variants, enabling enantioselective structure-activity relationship (SAR) studies critical for medicinal chemistry optimisation.

Why Generic Substitution of (3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid Is Scientifically Unsound


Substituting this compound with an apparently similar 1-phenylpyrrolidine-3-carboxylic acid analog—whether by altering the trifluoromethyl position, omitting the CF₃ group, or using a racemate—introduces quantifiable and consequential changes in Notum inhibitory activity, lipophilicity, and binding mode. The 4-CF₃ substituent confers a specific electronic and steric profile distinct from 3-CF₃, 4-Cl, or unsubstituted phenyl analogs, each of which exhibits divergent IC₅₀ values against Notum [1]. Furthermore, for the closely related 3-CF₃,4-Cl series, the (3S) enantiomer is 2.5-fold more potent than the (3R) enantiomer, demonstrating that stereochemical identity is not a trivial variable [1]. The evidence below quantifies why even structurally proximal analogs cannot be considered functionally interchangeable for research or procurement purposes.

Quantitative Differentiation Evidence for (3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid Against Closest Analogs


Notum Carboxylesterase Inhibition: 4-CF₃ vs. 3-CF₃, 4-Cl, and Unsubstituted Phenyl Pyrrolidine-3-carboxylic Acids

In a direct head-to-head biochemical screen of 1-phenylpyrrolidine-3-carboxylic acid analogs against human Notum carboxylesterase at pH 7.4, the racemic 4-CF₃-phenyl derivative (corresponding to compound 25g) exhibited an IC₅₀ of 50 ± 3.8 µM. This is essentially equipotent with the unsubstituted phenyl analog (compound 8, IC₅₀ 48 ± 31 µM) but markedly less potent than the 3-CF₃ regioisomer (compound 25d, IC₅₀ 11 ± 0.6 µM), representing a 4.5-fold difference attributable solely to the position of the trifluoromethyl group [1]. The 4-Cl analog (25b) showed IC₅₀ 19 ± 4.4 µM, 2.6-fold more potent than 4-CF₃, indicating that CF₃ at the para position is not bioisosteric with Cl in this binding pocket. Furthermore, the 3-CF₃,4-Cl disubstituted derivative (25q) achieved IC₅₀ 0.20 ± 0.02 µM, a 250-fold improvement over the 4-CF₃ monosubstituted scaffold, underscoring the steep SAR landscape [1].

Notum inhibition Wnt signaling Fragment-based drug discovery

Enantiomer-Dependent Potency: (3S) vs. (3R) Configuration in 1-Phenylpyrrolidine-3-carboxylic Acids

Although the published data for the specific (3S)-4-CF₃ enantiomer is not reported in the primary screen, the enantiomeric impact on Notum inhibition is quantitatively established for the closely related 3-CF₃,4-Cl scaffold within the same study. Compound 26 [(3S)-3-CF₃,4-Cl] achieved IC₅₀ = 0.11 ± 0.01 µM, while its (3R) counterpart 27 exhibited IC₅₀ = 0.28 ± 0.02 µM—a 2.5-fold potency advantage for the (3S) configuration [1]. This stereochemical preference is consistent with crystallographic evidence showing that the (3S) enantiomer makes a more favourable hydrogen-bonding interaction between the carboxylic acid and the Notum catalytic serine residue (PDB: 6YSK) [1]. The (3S)-4-CF₃ compound offers the stereochemically defined starting point necessary for analogous optimization, whereas racemic or (3R) material would confound SAR interpretation and crystal soaking experiments.

Chiral resolution Enantioselective SAR Notum inhibition

Lipophilicity (clogP) Comparison: 4-CF₃ vs. 3-CF₃ and 4-Cl 1-Phenylpyrrolidine-3-carboxylic Acids

The 4-CF₃ substituent imparts a calculated clogP of approximately 2.5–2.8, which is comparable to the 3-CF₃ analog (clogP ~2.6) but higher than the 4-Cl analog (clogP ~1.9) [1]. This lipophilicity difference has direct consequences for Lipophilic Ligand Efficiency (LLE): the 4-CF₃ compound exhibits LLE ≈ 2.3 (calculated as pIC₅₀ − clogP, where pIC₅₀ = 4.3 for the racemate), whereas the 4-Cl analog achieves LLE ≈ 2.8 (pIC₅₀ = 4.72, clogP 1.9), indicating that 4-Cl provides more efficient binding per unit of lipophilicity [1]. The 3-CF₃,4-Cl optimized lead (25q) achieves LLE ≈ 4.4 (pIC₅₀ = 6.70, clogP 3.3), demonstrating the value of the 4-CF₃ fragment as a starting scaffold that can be elaborated to highly ligand-efficient inhibitors. The (3S)-4-CF₃ compound thus occupies a defined position in property space—moderate lipophilicity with a clear vector for substitution-driven potency improvements—that is not replicated by any single close analog.

Lipophilic ligand efficiency ADME profiling Physicochemical properties

Vendor-Certified Enantiomeric Specification: (3S) vs. Racemic and (3R) Commercial Availability

Commercial sourcing data reveals that (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 1086374-97-1) is available from multiple suppliers at 95–97% chemical purity, with the (3S) stereochemistry explicitly specified . In contrast, the racemic mixture and the (3R) enantiomer are catalogued under separate CAS identifiers or as distinct products. The MCULE marketplace lists the (3S) compound at pricing of 35 USD/mg (90% purity, 19-day delivery) to 49 USD/5 mg (95% purity, 14-day delivery), with suppliers including MedChemExpress, BLD Pharm, A2B Chem, and Apollo Scientific offering stock or synthesis-on-demand options . VWR (Avantor) lists the compound at ≥97% purity under MDL MFCD09864928 [1]. This multi-supplier landscape with defined (3S) specification mitigates single-source procurement risk and ensures that the user receives the enantiomerically defined material required for reproducible SAR studies, rather than a racemate of indeterminate stereochemical composition.

Chiral procurement Enantiomeric purity Chemical supplier comparison

Defined Application Scenarios for (3S)-1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid Based on Quantitative Evidence


Notum Inhibitor Fragment-Based Screening and X-ray Crystallography

This compound is directly validated as a Notum carboxylesterase inhibitor fragment (IC₅₀ = 50 µM for racemate) and its close analog 8 was successfully co-crystallized with Notum (PDB: 6YV2), demonstrating that the 1-phenylpyrrolidine-3-carboxylic acid scaffold occupies the palmitoleate binding pocket with the carboxylic acid engaging the catalytic serine-histidine triad [1]. The (3S) enantiomer is the appropriate choice for fragment soaking and co-crystallography experiments because the (3S) configuration has been shown in the 3-CF₃,4-Cl series to be the more potent stereoisomer (2.5-fold over 3R), producing higher-resolution electron density for the ligand [1]. Researchers launching a Notum-targeted fragment-based drug discovery campaign should procure this specific (3S)-4-CF₃ fragment as a starting point for structure-guided elaboration.

Enantioselective Structure-Activity Relationship (SAR) Studies in Wnt Pathway Modulation

The 4-CF₃ substituent provides a distinct electronic and steric profile compared to the more potent 3-CF₃ regioisomer (4.5-fold difference) and the 4-Cl analog (2.6-fold difference), as quantified in head-to-head Notum inhibition assays [1]. Medicinal chemistry teams exploring Wnt signalling modulation require this compound to establish the SAR consequences of para-CF₃ substitution in the context of a chirally pure (3S) scaffold. The measured LLE of ~2.3 for the racemic 4-CF₃ fragment provides a baseline for tracking lipophilic efficiency improvements during hit-to-lead optimization—an essential metric that would be confounded if a different regioisomer or racemate were used as the reference point [1].

Chiral Building Block for Custom Pyrrolidine-Based Protease Inhibitor Synthesis

Beyond Notum inhibition, (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid serves as a chiral amino acid analog for the synthesis of ring-constrained peptidomimetics and protease inhibitors [3]. The 4-CF₃-phenyl group enhances metabolic stability and lipophilicity relative to unsubstituted phenyl, while the (3S) carboxylic acid provides a defined attachment point for amide bond formation. Procurement of the stereochemically defined (3S) material (CAS 1086374-97-1, 95–97% purity, multi-vendor availability at 35–49 USD/mg) [2] ensures that downstream coupling products maintain configurational integrity, which is critical for diastereomerically pure final compounds in medicinal chemistry campaigns.

Comparative Fragment Library Design for Carboxylesterase Target Class Screening

The compound occupies a specific position in chemical property space (MW 259 Da, clogP ~2.5–2.8, TPSA ≤ 90 Ų) that conforms to fragment library design criteria as established by Mahy et al. [1]. When assembling a focused fragment set for carboxylesterase or serine hydrolase screening, the (3S)-4-CF₃ fragment complements the 3-CF₃, 4-Cl, and unsubstituted phenyl analogs already characterized. Including the defined (3S) enantiomer rather than a racemate avoids the confounding factor of mixed stereochemistry in hit identification, enabling direct comparison with the crystallographically validated binding modes of related fragments (PDB: 6YV2 for compound 8; PDB: 6YSK for compound 26) [1].

Quote Request

Request a Quote for (3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.